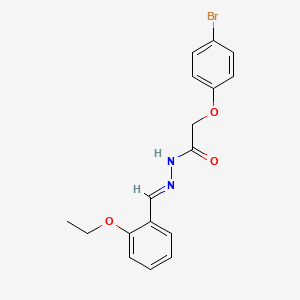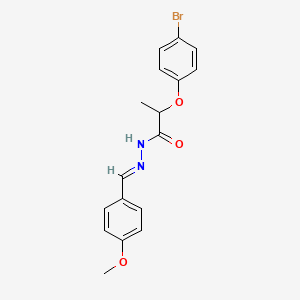
5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo furano sustituido con un grupo carboxamida, un grupo tricloroetil y un grupo tioureido, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida generalmente implica varios pasos, incluida la formación del anillo furano, la bromación y la introducción de los grupos tioureido y tricloroetil. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar que se obtenga el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar la eficiencia y minimizar los costes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o alterar sustituyentes específicos.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como aminas o éteres.
Aplicaciones Científicas De Investigación
5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga su potencial como sonda bioquímica para estudiar interacciones enzimáticas y procesos celulares.
Medicina: Se explora su posible propiedad terapéutica, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de la señalización celular o la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
5-Bromo-2-nitropiridina: Otro compuesto bromado con aplicaciones en síntesis orgánica y química medicinal.
Derivados de la hidrazona del ácido 5-bromoindol-2-carboxílico: Se estudian por sus propiedades anticancerígenas y la inhibición de la actividad de la tirosina quinasa.
Singularidad
5-Bromo-N-(1-(3-(3-bromofenil)tioureido)-2,2,2-tricloroetil)furan-2-carboxamida es única debido a su combinación de un anillo furano, un grupo tricloroetil y un grupo tioureido
Propiedades
Número CAS |
303062-04-6 |
|---|---|
Fórmula molecular |
C14H10Br2Cl3N3O2S |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
5-bromo-N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Br2Cl3N3O2S/c15-7-2-1-3-8(6-7)20-13(25)22-12(14(17,18)19)21-11(23)9-4-5-10(16)24-9/h1-6,12H,(H,21,23)(H2,20,22,25) |
Clave InChI |
NXUQRXFGSPQHCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)
![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)

![(5E)-2-(4-tert-butylphenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977954.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)

